5-fluoro-N,N'-bis(4-fluorophenyl)pyrimidine-2,4-diamine
Overview
Description
5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine is a fluorinated pyrimidine derivative. This compound is of significant interest in the field of medicinal chemistry due to its potential as a kinase inhibitor. The presence of fluorine atoms in its structure enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-fluoroaniline in the presence of a base such as DIPEA (N,N-diisopropylethylamine). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar routes as laboratory-scale preparations, with optimizations for larger-scale reactions, including the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures
Oxidation and Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrimidine derivatives .
Scientific Research Applications
5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: It is explored as a potential kinase inhibitor, particularly for targeting protein kinases involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand the role of fluorinated pyrimidines in biological systems and their interactions with enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex fluorinated compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby blocking the phosphorylation of downstream substrates. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of 5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine.
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
Uniqueness
5-fluoro-N,N’-bis(4-fluorophenyl)pyrimidine-2,4-diamine is unique due to its dual fluorine substitution, which enhances its chemical stability and biological activity compared to other similar compounds. This dual substitution also contributes to its specificity and potency as a kinase inhibitor .
Properties
IUPAC Name |
5-fluoro-2-N,4-N-bis(4-fluorophenyl)pyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-10-1-5-12(6-2-10)21-15-14(19)9-20-16(23-15)22-13-7-3-11(18)4-8-13/h1-9H,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKZQEGTHZXVJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)NC3=CC=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101236423 | |
Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40505-53-1 | |
Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40505-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-N2,N4-bis(4-fluorophenyl)-2,4-pyrimidinediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101236423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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